GPR84 antagonist 8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

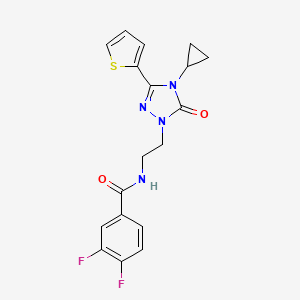

GPR84 antagonist 8 is a selective antagonist for GPR84 , a G protein-coupled receptor for medium-chain fatty acids . GPR84 is predominantly expressed in immune cells and plays significant roles in inflammation, fibrosis, and metabolism .

Chemical Reactions Analysis

GPR84 antagonist 8 effectively inhibits the action of 6-OAU in decreasing cAMP production in GPR84-CHO cells . To test GPR84 antagonist 8’s inhibition of the pro-inflammatory effects of GPR84 activation in macrophages, LPS pre-treated BMDMs are incubated with 10 µM GPR84 antagonist 8 for 30 min .Scientific Research Applications

- GPR84 is predominantly expressed in immune cells and plays a crucial role in inflammation. GPR84 antagonists, including GPR84 antagonist 8, have been investigated for their potential anti-inflammatory properties . By blocking GPR84 activation, these compounds may mitigate inflammatory responses, making them relevant in conditions like ulcerative colitis and acute respiratory distress syndrome.

- Fibrosis, characterized by excessive tissue scarring, is a common feature in various diseases. GPR84 activation has been linked to fibrotic processes. Interestingly, GPR84 antagonists, such as GPR84 antagonist 8, have demonstrated efficacy in reducing liver, pulmonary, and kidney fibrosis in preclinical models . These findings suggest a potential therapeutic role in idiopathic pulmonary fibrosis (IPF) and other fibrotic disorders.

- NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) associated with inflammation and fibrosis. GPR84 antagonists may offer a novel approach to managing NASH by targeting inflammation and metabolic dysregulation . GPR84 antagonist 8 could be a candidate for further investigation in this context.

- GPR84 is implicated in IBD, including Crohn’s disease and ulcerative colitis. By inhibiting GPR84, compounds like GPR84 antagonist 8 may help regulate immune responses and reduce intestinal inflammation . Clinical studies are needed to validate their efficacy in IBD management.

- GPR84 activation has been linked to chemotaxis (cell movement toward specific signals) and phagocytosis (cellular engulfment of particles). GPR84 antagonist 8 may influence these processes, potentially affecting immune cell behavior and tissue repair .

Anti-Inflammatory Effects

Fibrosis Modulation

Non-Alcoholic Steatohepatitis (NASH)

Inflammatory Bowel Disease (IBD)

Chemotaxis and Phagocytosis

Mechanism of Action

Target of Action

GPR84 Antagonist 8 is a selective antagonist of the GPR84 receptor . GPR84 is a member of the metabolic G protein-coupled receptor family, predominantly expressed in immune cells . It is a medium-chain fatty acid (MCFA) receptor, with capric acid (a 10-carbon chain fatty acid) being the most potent ligand .

Mode of Action

GPR84 Antagonist 8 interacts with its target, the GPR84 receptor, by inhibiting the action of 6-OAU, a synthetic agonist of GPR84 . This inhibition results in a decrease in cAMP production in GPR84-CHO cells .

Biochemical Pathways

The GPR84 receptor is part of the G protein-coupled receptor family, which plays a crucial role in signal transduction pathways . When GPR84 Antagonist 8 inhibits the action of 6-OAU, it affects the cAMP pathway, leading to changes in downstream effects . This includes the partial blocking of the phosphorylation of AKT and ERK .

Result of Action

The inhibition of GPR84 by GPR84 Antagonist 8 leads to a reduction in the expression of several pro-inflammatory markers, including TNFα, IL-6, IL12b, CCL2, CCL5, and CXCL1 . Additionally, it can antagonize the migration, bacterial adhesion, and phagocytosis promoted by 6-OAU mediated—GPR84 activation in macrophages .

Action Environment

The action of GPR84 Antagonist 8 can be influenced by various environmental factors. For instance, the presence of inflammatory conditions can upregulate the expression of GPR84, potentially affecting the efficacy of GPR84 Antagonist 8

Future Directions

GPR84 is still considered an orphan G protein-coupled receptor (GPCR), and it has been reported to be activated by medium-chain fatty acids (MCFAs) and a range of synthetic compounds . The most advanced drug candidates that target GPR84 are the antagonists PBI-4050 and GLPG1205 . These insights into the structure and function of GPR84 could improve our understanding of ligand recognition, receptor activation, and G αi-coupling of GPR84. Our structures could also facilitate rational drug discovery against inflammation and metabolic disorders targeting GPR84 .

properties

IUPAC Name |

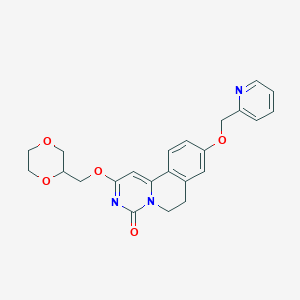

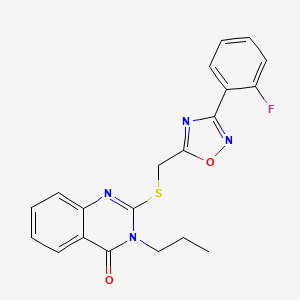

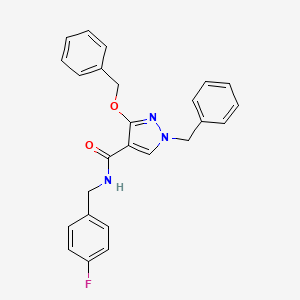

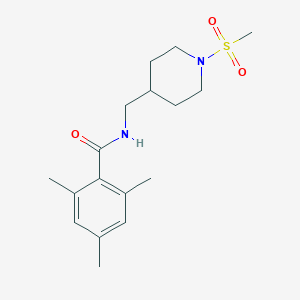

2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGKMLVYIUJQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GPR84 antagonist 8 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)

![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)

![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)

![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)

![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)